N-[2-(allyloxy)phenyl]benzamide
Description
N-[2-(allyloxy)phenyl]benzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to the ortho position of the phenyl ring, which is further linked to a benzamide moiety via an amine group. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H15NO2/c1-2-12-19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18) |
InChI Key |
VMAVRRZOKHDNRE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The allyloxy group significantly influences solubility, boiling points, and acid-base behavior. For example:
- N-[2-(allyloxy)phenyl]benzamide : Predicted pKa ~13.31 (similar to analogues with electron-donating substituents) .
- 2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)benzamide: Boiling point 560.5±50.0°C; density 1.184±0.06 g/cm³ .
- N-(2-phenylallyl)benzamide : Higher logP (4.03) due to the hydrophobic phenylallyl group, suggesting better membrane permeability .
Computational and Crystallographic Studies
- Hirshfeld Surface Analysis : Used to map intermolecular interactions in 2-(N-allylsulfamoyl)-N-propylbenzamide, revealing dominant H-bonding and van der Waals forces .
- DFT Calculations : Optimized geometries and HOMO-LUMO gaps (e.g., 4.5–5.0 eV for allyloxy derivatives) correlate with stability and reactivity .
- Crystal Packing : N-(2-(trifluoromethyl)phenyl)benzamide analogues exhibit diverse packing modes (e.g., space groups P4₃ and P4₁), influenced by fluorine substituents .
Preparation Methods
Reaction Protocol
-
Reactants: 2-Allyloxyaniline, benzoyl chloride, and sodium hydroxide (NaOH) are mixed in water at a molar ratio of 1:1.5:3.
-
Temperature control: Benzoyl chloride is added dropwise under ice-cooling (<10°C) to prevent hydrolysis.
-
Reaction time: After complete addition, the mixture is stirred at room temperature for 3 hours, during which the amide forms via nucleophilic acyl substitution.
Workup and Purification
The product precipitates as a white solid, which is filtered, washed with water to neutrality, and vacuum-dried at 70–80°C. This method claims yields up to 98.5%, attributed to the insolubility of the product in water, which drives the reaction to completion.
Advantages Over Conventional Methods:
-
Reduced solvent waste: No organic solvents are used.
-
Simplified purification: Filtration replaces column chromatography.
-
Scalability: Suitable for industrial production due to minimal safety hazards.
Alternative Methods and Emerging Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A trial using 2-allyloxyaniline and benzoyl chloride in DMF achieved 89% yield after 10 minutes at 120°C. However, scalability remains a challenge.
Enzymatic Catalysis
Lipase-catalyzed amidation in non-aqueous media offers a biocatalytic route. Preliminary studies using immobilized Candida antarctica lipase B (CAL-B) show modest yields (50–60%) but high enantioselectivity for chiral derivatives.
Table 1: Summary of Preparation Methods
The aqueous phase method stands out for its combination of high yield, low environmental impact, and operational simplicity. However, conventional benzoylation remains preferred for small-scale laboratory synthesis due to familiarity and equipment availability.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[2-(allyloxy)phenyl]benzamide to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires strict control of reaction parameters such as temperature (e.g., maintaining inert atmospheres to prevent oxidation of allyloxy groups), solvent selection (polar aprotic solvents for amide coupling), and stoichiometric ratios of reagents. Hazard analysis must precede experiments, particularly for handling intermediates like O-benzyl hydroxylamine hydrochloride, which may decompose upon heating . Monitoring via TLC and NMR ensures reaction progression and purity . Substrate scope studies, as in Table 2 of , highlight limitations (e.g., benzyl-substituted derivatives failing to react), guiding reagent compatibility testing .
Q. How should researchers monitor reaction progress and confirm the structural integrity of this compound during synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) is essential for real-time monitoring of reaction intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity, particularly for distinguishing regioisomers or confirming allyloxy group positioning. For polymorphic forms, X-ray crystallography (as in ) resolves packing differences that may affect downstream applications .
Q. What safety protocols are critical when handling intermediates or derivatives of this compound?
- Methodological Answer: Conduct hazard assessments per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include mutagenicity (Ames II testing recommended for anomeric amides) and decomposition of intermediates (e.g., compound 3 in ). Use fume hoods, personal protective equipment (PPE), and protocols for waste disposal, such as segregating halogenated byproducts (e.g., chloro derivatives) for professional treatment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer: SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving binding to targets like G-protein-coupled receptors (GPR35) .
- Steric hindrance from tert-butyl or morpholine groups () may reduce off-target interactions.
Computational docking (e.g., DFT in ) predicts binding affinities, while dynamic mass redistribution assays validate functional activity .
Q. What experimental approaches are recommended to resolve contradictions in substrate compatibility observed during derivatization reactions?
- Methodological Answer: For incompatible substrates (e.g., benzyl-substituted analogs failing to react in ):
- Systematic screening: Vary reaction conditions (pH, catalysts) and substituent positions.
- Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O tracing) to identify rate-limiting steps.
- Cross-validation: Compare results with analogous compounds (e.g., thiazole derivatives in ) to isolate electronic vs. steric effects .
Q. How do computational methods contribute to understanding the reactivity and interaction mechanisms of this compound?
- Methodological Answer: Density functional theory (DFT) calculations model transition states for reactions like sulfonation () or amide bond cleavage. Atom-atom potential analysis ( ) predicts crystal packing, which correlates with solubility and bioavailability. Molecular dynamics simulations assess protein-ligand interactions, particularly for trifluoromethyl groups’ role in hydrophobic binding .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
